3,3,5-trimethyl-N-(2-methylpropyl)cyclohexan-1-amine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,5-trimethyl-N-(2-methylpropyl)cyclohexan-1-amine typically involves the alkylation of cyclohexanone derivatives followed by reductive amination. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide and alkyl halides for the alkylation step . The reductive amination step may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride in the presence of an amine .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3,3,5-Trimethyl-N-(2-methylpropyl)cyclohexan-1-amine undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, secondary amines.
Substitution: Various substituted amines and derivatives.
Scientific Research Applications
3,3,5-Trimethyl-N-(2-methylpropyl)cyclohexan-1-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3,5-trimethyl-N-(2-methylpropyl)cyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses . The exact pathways and molecular targets involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3,3,5-Trimethylcyclohexan-1-amine: Lacks the 2-methylpropyl group, leading to different chemical and biological properties.
N-(2-Methylpropyl)cyclohexan-1-amine: Lacks the three methyl groups on the cyclohexane ring, resulting in distinct reactivity and applications.
Uniqueness
3,3,5-Trimethyl-N-(2-methylpropyl)cyclohexan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
Properties
Molecular Formula |
C13H27N |
---|---|
Molecular Weight |
197.36 g/mol |
IUPAC Name |
3,3,5-trimethyl-N-(2-methylpropyl)cyclohexan-1-amine |
InChI |
InChI=1S/C13H27N/c1-10(2)9-14-12-6-11(3)7-13(4,5)8-12/h10-12,14H,6-9H2,1-5H3 |
InChI Key |
ZVOLSVWBGODCRE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CC(C1)(C)C)NCC(C)C |
Origin of Product |
United States |
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